4-Demethyl N,N'-Bis-Boc-Trimethoprim is a derivative of trimethoprim, a well-known antibiotic that inhibits bacterial dihydrofolate reductase. This compound incorporates two tert-butyloxycarbonyl (Boc) protecting groups, which enhance its stability and solubility. The structural modifications aim to improve the pharmacological properties of trimethoprim while retaining its efficacy against bacterial infections.
The compound is synthesized through various organic chemistry techniques, often involving modifications to the trimethoprim structure to enhance its biological activity or reduce toxicity. Research articles and chemical databases provide insights into its synthesis and applications in medicinal chemistry.
4-Demethyl N,N'-Bis-Boc-Trimethoprim falls under the category of antimicrobial agents, specifically targeting bacterial infections. It is classified as a dihydrofolate reductase inhibitor, similar to its parent compound, trimethoprim.
The synthesis of 4-Demethyl N,N'-Bis-Boc-Trimethoprim typically involves several steps:
The reaction conditions must be carefully controlled to ensure high yield and purity of the final product. Typically, solvents such as dichloromethane or dimethylformamide are used, and reactions are carried out under inert atmospheres to prevent unwanted side reactions.
The molecular structure of 4-Demethyl N,N'-Bis-Boc-Trimethoprim can be represented by its molecular formula . The compound features two Boc groups attached to the nitrogen atoms of the trimethoprim backbone.
This structure allows for increased lipophilicity and stability in biological systems.
4-Demethyl N,N'-Bis-Boc-Trimethoprim can undergo several chemical reactions:
Common reagents for these reactions include hydrochloric acid for hydrolysis and reducing agents like sodium borohydride for reduction processes. Reaction conditions such as temperature and pH must be optimized for desired outcomes.
The mechanism of action for 4-Demethyl N,N'-Bis-Boc-Trimethoprim involves inhibition of dihydrofolate reductase, an enzyme critical for bacterial folate synthesis. By binding to this enzyme, the compound disrupts folate metabolism, leading to impaired DNA synthesis and ultimately bacterial cell death.
Studies have shown that derivatives like this one exhibit varying degrees of inhibition against dihydrofolate reductase compared to standard trimethoprim, suggesting potential for enhanced efficacy or reduced resistance profiles in certain bacterial strains.
4-Demethyl N,N'-Bis-Boc-Trimethoprim has several applications in scientific research:
Trimethoprim (TMP), a 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine, emerged in the 1960s as a selective bacterial dihydrofolate reductase (DHFR) inhibitor. Its mechanism involves competitive binding to the folate-binding pocket of DHFR, blocking the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF)—a cofactor essential for thymidine and purine synthesis [4] [8]. This selectivity arises from TMP's 20,000-fold higher affinity for bacterial DHFR over human DHFR, enabling its use as a monotherapy for urinary tract infections (UTIs) caused by Escherichia coli, Proteus mirabilis, and coagulase-negative Staphylococcus species [6] [8]. Historically, TMP represented a strategic shift from broad-spectrum antibiotics to targeted antifolates, leveraging molecular differences between prokaryotic and eukaryotic enzymes [7].
However, widespread clinical use precipitated resistance, primarily through mutations in the folA gene (encoding DHFR). The L28R mutation—observed in >60% of laboratory-evolved TMP-resistant E. coli—reduces TMP affinity by forming new hydrogen bonds with DHF while sterically hindering TMP binding [1]. This mutation exemplifies the evolutionary constraints driving derivative design.
Structural optimization of TMP focuses on overcoming resistance while preserving DHFR binding. Key strategies include:
4'-Demethylation: Removal of the 4'-methyl group yields 4'-desmethyltrimethoprim (4'-DTMP), which inhibits both wild-type DHFR and the L28R variant. Biochemical assays reveal 30–90-fold enhanced activity against L28R-harboring E. coli (MIC: 4.0 μM vs. TMP’s 55.1 μM) due to improved hydrogen bonding with Arg28 [1] [3]. This modification minimally affects wild-type strains, indicating mutation-specific targeting [1].
Benzyloxy/Phenyl Ethanone Substituents: Derivatives with 4'-benzyloxy (e.g., compound 4b) or phenyl ethanone groups exhibit 4–11-fold lower MICs against S. aureus and E. coli than TMP. Hydrophobicity (logP) correlates positively with Gram-negative activity, suggesting improved membrane penetration [3] [10].
Table 1: Structure-Activity Relationships (SAR) of Key TMP Derivatives
Derivative | R Group | MIC vs. E. coli (μM) | Activity vs. L28R DHFR |
---|---|---|---|
Trimethoprim (TMP) | 3,4,5-(OCH₃)₃ | 55.1 | Inactive |
4'-Desmethyl-TMP | 3,5-(OCH₃)₂, 4'-OH | 4.0 | Active (Ki = 1.8 nM)* |
Benzyloxy-TMP (4b) | 3,5-(OCH₃)₂, 4'-OBn | 5.0 | Not tested |
*Ki for DHFRL28R; TMP Ki = 15.2 nM [1] [3]
Notably, 4'-DTMP impedes resistance evolution by diverting mutational trajectories away from L28R. In morbidostat experiments, E. coli populations exposed to 4'-DTMP developed resistance 10-fold slower than under TMP pressure, accumulating catalytically impaired mutations (e.g., P21L) instead [1].
The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection in synthetic chemistry. Its utility stems from:
Table 2: Boc Protection/Deprotection Methods
Step | Reagents/Conditions | Selectivity Notes |
---|---|---|
Protection | Boc₂O, NaOH, H₂O/THF, 0°C → RT | Primary amines > secondary amines |
Boc₂O, DMAP, CH₃CN, RT | Sterically unhindered amines | |
Deprotection | TFA/DCM (1:1), RT, 1–2 h | Cleaves aliphatic/aromatic Boc groups |
ZnBr₂, DCM, RT | Selective for sec-Boc over prim-Boc |
In TMP analog synthesis, Boc groups facilitate N-functionalization. For 4-Demethyl N,N'-Bis-Boc-Trimethoprim, the 2,4-diamino pyrimidine core is protected sequentially:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: